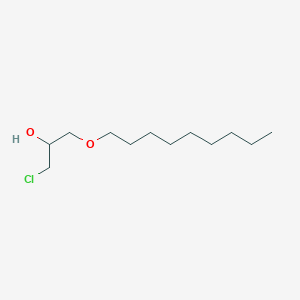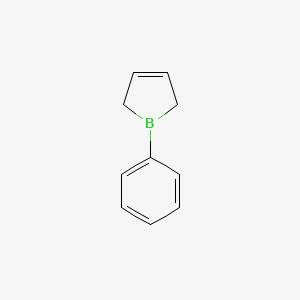
1-Phenyl-2,5-dihydro-1H-borole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2,5-dihydro-1H-borole is a fascinating compound belonging to the class of boroles, which are five-membered heterocyclic rings containing boron. These compounds are known for their unique electronic properties and reactivity due to their antiaromatic nature. The presence of a phenyl group attached to the borole ring further enhances its stability and reactivity, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2,5-dihydro-1H-borole typically involves the reaction of phenyl-substituted precursors with boron-containing reagents. One common method is the reaction of phenylacetylene with boron trichloride (BCl3) in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, typically at low temperatures, to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography .
advancements in synthetic chemistry may lead to more efficient and scalable production methods in the future .
Analyse Chemischer Reaktionen
1-Phenyl-2,5-dihydro-1H-borole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of borohydrides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields boronic acids, while reduction with lithium aluminum hydride produces borohydrides .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Phenyl-2,5-dihydro-1H-borole is primarily related to its antiaromatic nature and the presence of a boron atom in the ring. The compound’s electronic structure allows it to participate in various chemical reactions, often acting as an electrophile due to the electron-deficient nature of the boron atom. This electrophilicity enables the compound to form stable adducts with nucleophiles, such as amines or alcohols, through boron-nitrogen or boron-oxygen bonds .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2,5-dihydro-1H-borole can be compared to other borole derivatives and similar heterocyclic compounds, such as:
Cyclopentadiene: Like boroles, cyclopentadiene is a five-membered ring, but it contains only carbon atoms.
Pyrrole: Pyrrole is another five-membered heterocycle, but it contains a nitrogen atom instead of boron.
Furan: Furan is a five-membered ring containing an oxygen atom.
The uniqueness of this compound lies in its antiaromaticity and the presence of a boron atom, which imparts unique electronic properties and reactivity not found in its carbon, nitrogen, or oxygen analogs .
Eigenschaften
CAS-Nummer |
84017-49-2 |
|---|---|
Molekularformel |
C10H11B |
Molekulargewicht |
142.01 g/mol |
IUPAC-Name |
1-phenyl-2,5-dihydroborole |
InChI |
InChI=1S/C10H11B/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-7H,8-9H2 |
InChI-Schlüssel |
QILUWPNQXUQMMP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CC=CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
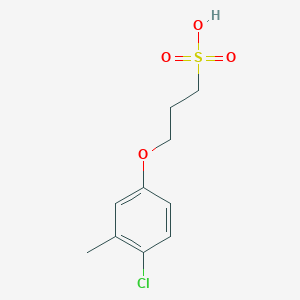
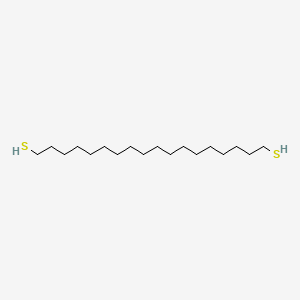
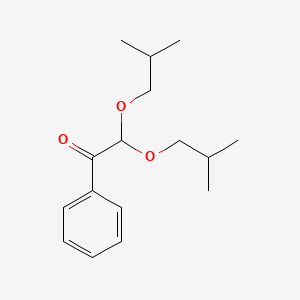
![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)
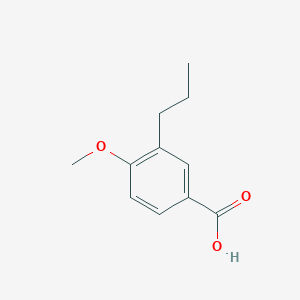

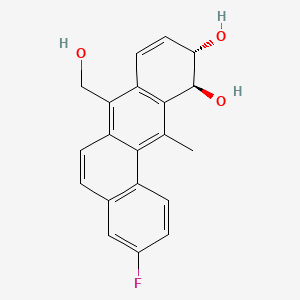
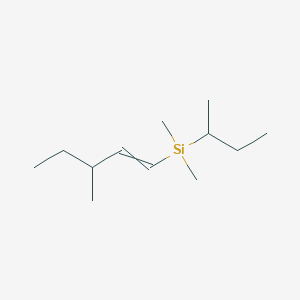
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)

